2-Oxazolidinethione, 5-ethyl-5-methyl-, (S)-

Antinociception Pain Models GABAB Receptor

2-Oxazolidinethione, 5-ethyl-5-methyl-, (S)- (CAS 3690-37-7), also known as Cleomin, is a chiral cyclic thiocarbamate belonging to the 1,3-oxazolidine-2-thione class. It is isolated from natural sources such as Neocalyptrocalyx longifolium and Cleome gynandra.

Molecular Formula C6H11NOS
Molecular Weight 145.23 g/mol
CAS No. 3690-37-7
Cat. No. B12664404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxazolidinethione, 5-ethyl-5-methyl-, (S)-
CAS3690-37-7
Molecular FormulaC6H11NOS
Molecular Weight145.23 g/mol
Structural Identifiers
SMILESCCC1(CNC(=S)O1)C
InChIInChI=1S/C6H11NOS/c1-3-6(2)4-7-5(9)8-6/h3-4H2,1-2H3,(H,7,9)/t6-/m0/s1
InChIKeyGMDUYWRBDHXKMS-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-5-Ethyl-5-methyl-2-oxazolidinethione (CAS 3690-37-7): A Chiral 1,3-Oxazolidine-2-thione with Distinct Pharmacological Profile


2-Oxazolidinethione, 5-ethyl-5-methyl-, (S)- (CAS 3690-37-7), also known as Cleomin, is a chiral cyclic thiocarbamate belonging to the 1,3-oxazolidine-2-thione class. It is isolated from natural sources such as Neocalyptrocalyx longifolium and Cleome gynandra [1]. The compound features a single stereogenic center at the 5-position of the oxazolidine ring, which is critical for its biological interactions. Preliminary pharmacological studies have identified dose-dependent antinociceptive activity mediated via GABAB and muscarinic receptors, as well as inhibitory effects on aldose reductase [2][3]. Its sulfur-containing heterocyclic core distinguishes it from oxazolidinone analogs.

Why Generic (S)-5-Ethyl-5-methyl-2-oxazolidinethione Substitution Is Not Advisable Without Stereochemical and Biological Verification


The biological activity of 1,3-oxazolidine-2-thiones is highly dependent on both the substitution pattern at the 5-position and the absolute stereochemistry. For this compound, the (S)-configuration is essential for its interaction with biological targets, as demonstrated by in silico docking studies showing specific coupling to GABAB and M2 muscarinic receptors [1]. The racemate or the (R)-enantiomer may exhibit significantly reduced or altered activity. Furthermore, the 5-ethyl-5-methyl substitution pattern provides a unique steric and electronic environment compared to other common oxazolidinethiones (e.g., 4-isopropyl or 4-benzyl derivatives), which directly impacts binding affinity and selectivity profiles [2]. Therefore, substituting this specific chiral compound with a racemic mixture or a different alkyl-substituted analog without thorough comparative bioassay validation could lead to a loss of desired pharmacological effects or the introduction of unintended off-target activities.

Quantitative Differentiation Guide for (S)-5-Ethyl-5-methyl-2-oxazolidinethione (CAS 3690-37-7)


Enantioselective Antinociceptive Efficacy in Multiple Pain Models

The (S)-enantiomer (Cleomin) demonstrated dose-dependent antinociception in the formalin, cold plate, and tail flick tests in mice at doses of 12.5-25 mg/kg i.p. without causing motor impairment. This effect was significantly attenuated by the GABAB antagonist phaclofen and the muscarinic antagonist atropine, confirming a specific receptor-mediated mechanism [1]. While direct comparative data for the (R)-enantiomer or racemate are not available in the same study, the established enantioselectivity of oxazolidinethiones in receptor binding generally supports the superior activity of the (S)-form [2].

Antinociception Pain Models GABAB Receptor

Aldose Reductase Inhibition Profile Compared to Related Enzyme Isoforms

The compound inhibited rat lens aldose reductase (ALR1) with an IC50 of 13,800 nM, while showing weaker inhibition of rat kidney aldehyde reductase (ALR7) with an IC50 of 68,400 nM, indicating a nearly 5-fold selectivity for ALR1 over ALR7 [1]. This selectivity profile is relevant for developing diabetic complication therapies where ALR1 inhibition is desired without affecting the detoxifying aldehyde reductase. The (S)-configuration is likely critical for this selectivity, though direct comparative data for the (R)-enantiomer are not available in this dataset.

Aldose Reductase Enzyme Inhibition Diabetic Complications

In Silico Pharmacokinetic and Drug-Likeness Profile

In silico ADMET predictions for Cleomin indicated a favorable drug-likeness profile, suggesting good oral bioavailability and a low risk of central nervous system toxicity [1]. This contrasts with some oxazolidinone antibiotics (e.g., linezolid) which carry risks of myelosuppression and MAO inhibition. While direct in silico comparisons to close analogs are not provided, the predicted properties support the compound's potential as a lead for analgesic development with a potentially differentiated safety profile.

Drug-likeness ADMET In Silico Prediction

Optimal Application Scenarios for (S)-5-Ethyl-5-methyl-2-oxazolidinethione (CAS 3690-37-7) Based on Current Evidence


Pain Research: Investigating Non-Opioid, GABAB/Muscarinic-Mediated Analgesia

Procure the (S)-enantiomer for in vivo pain models (e.g., formalin, cold plate, tail flick) to study acute antinociception. The compound's demonstrated mechanism via GABAB and muscarinic receptors, confirmed by antagonist reversal experiments, makes it a valuable tool for dissecting non-opioidergic pain pathways [1]. Use in combination with selective antagonists to map central and peripheral pain circuits.

Diabetic Complication Drug Discovery: Selective Aldose Reductase 1 Inhibition

Utilize the compound as a starting point for structure-activity relationship (SAR) studies targeting aldose reductase (ALR1) inhibition with selectivity over aldehyde reductase (ALR7). The 5-fold selectivity window (IC50 13.8 µM vs. 68.4 µM) provides a baseline for medicinal chemistry optimization to improve potency while maintaining isoform selectivity, a key requirement for developing adjunct therapies for diabetic neuropathy and retinopathy [2].

Chiral Chromatography and Analytical Method Development

The (S)-enantiomer can serve as a reference standard for chiral separation method development for oxazolidinethione-related compounds. Its established stereochemistry and availability as a single enantiomer make it suitable for HPLC method validation and for use as a system suitability standard in quality control laboratories analyzing paramethadione-related impurities or natural product extracts [3].

Natural Product and Ethnopharmacology Research

As a phytochemical isolated from Neocalyptrocalyx longifolium and Cleome gynandra, this compound is directly relevant for pharmacological validation of traditional medicinal uses of these plants for pain and inflammation. It can be used as a biomarker for extract standardization and in comparative pharmacological studies between herbal preparations and isolated active principles [1][3].

Quote Request

Request a Quote for 2-Oxazolidinethione, 5-ethyl-5-methyl-, (S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.